N‑1 Substituent Lipophilicity: XLogP Comparison with the Unsubstituted Parent Core
The N‑(2‑methoxyethyl) substituent of the target compound imparts a computed XLogP of 0.3 , whereas the unsubstituted parent scaffold 1H‑pyrido[2,3‑d][1,3]oxazine‑2,4‑dione (CAS 21038‑63‑1) has a computed XLogP of approximately ‑0.4 [1]. This positive shift in lipophilicity of ~0.7 log units is expected to enhance passive membrane permeability.
| Evidence Dimension | Computed XLogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | XLogP = 0.3 |
| Comparator Or Baseline | 1H‑pyrido[2,3‑d][1,3]oxazine‑2,4‑dione, XLogP ≈ –0.4 |
| Quantified Difference | ΔXLogP ≈ +0.7 |
| Conditions | Computed values derived via the XLogP3 algorithm on the Chem960 platform |
Why This Matters
The increased lipophilicity of the target compound relative to the unsubstituted core may translate into superior cell permeability and oral absorption, a critical factor in selecting lead‑like scaffolds for drug discovery programs.
- [1] PubChem. 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 21038-63-1) – Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026-05-02). View Source
